4-Isobutoxy-3-methoxybenzaldehyde

説明

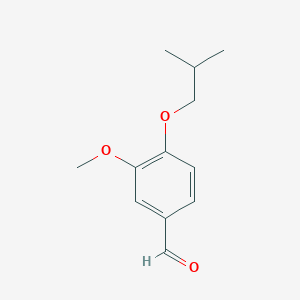

4-Isobutoxy-3-methoxybenzaldehyde (CAS 66488-79-7) is a substituted benzaldehyde derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Structurally, it features a benzaldehyde core substituted with a methoxy group at position 3 and an isobutoxy group at position 4 (see Figure 1). The isobutoxy group (–OCH₂CH(CH₃)₂) introduces steric bulk and increased lipophilicity compared to smaller alkoxy substituents, making it valuable in pharmaceutical and organic synthesis as an intermediate .

特性

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAGRBSXKXJZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350103 | |

| Record name | 4-isobutoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66488-79-7 | |

| Record name | 4-isobutoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66488-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 4-Isobutoxy-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

4-Isobutoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : 4-Isobutoxy-3-methoxybenzaldehyde serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups enhance its reactivity, making it suitable for multiple chemical transformations such as oxidation, reduction, and nucleophilic substitution .

Biochemistry

- Biochemical Interactions : This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase. It disrupts cellular antioxidation systems, leading to oxidative stress in certain cell types .

- Mechanism of Action : It acts as a redox-active compound that generates reactive oxygen species (ROS), which can damage cellular components and inhibit key enzymes involved in antioxidation .

Medicine

- Therapeutic Potential : Research indicates potential anti-inflammatory and antimicrobial activities of this compound. Studies have explored its efficacy as a lead compound for developing new drugs targeting infectious diseases or cancer .

Industry

- Fragrance and Flavor Production : The compound is utilized in the production of fragrances and flavors due to its aromatic properties. Its unique structure allows it to be incorporated into various formulations .

Case Studies

Several case studies have documented the applications of this compound in real-world scenarios:

- Pharmaceutical Development : A study explored the synthesis of derivatives from this compound that exhibited significant biological activity against cancer cell lines. The findings suggested that modifications to the benzaldehyde moiety could enhance therapeutic efficacy .

- Agricultural Chemicals : Research indicated that formulations containing this compound demonstrated improved pest resistance when used in agricultural settings, highlighting its potential as an agrochemical agent .

作用機序

The mechanism of action of 4-Isobutoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4-Isobutoxy-3-methoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., methoxy, isobutoxy): Enhance aromatic ring stability and direct electrophilic substitution to specific positions. Electron-Withdrawing Groups (e.g., chloro, CF₃): Compounds like 4-Butoxy-3-chloro-5-methoxybenzaldehyde exhibit higher electrophilicity, favoring nucleophilic aromatic substitution reactions .

Lipophilicity and Solubility: The isobutoxy group confers greater lipophilicity (logP ~3.5 estimated) compared to shorter-chain alkoxy derivatives (e.g., butoxy, logP ~3.0), impacting solubility in non-polar solvents . 4-Benzyloxybenzaldehyde shows even higher lipophilicity (logP ~4.0) due to the aromatic benzyl group .

Synthetic Utility :

- This compound is synthesized via Williamson ether synthesis, reacting 3-methoxy-4-hydroxybenzaldehyde with isobutyl bromide under basic conditions .

- In contrast, 4-Methoxy-3-(trifluoromethyl)benzaldehyde requires fluorination steps, increasing synthetic complexity .

Applications :

- Pharmaceutical Intermediates : The target compound’s balance of lipophilicity and steric bulk makes it suitable for drug candidates targeting central nervous system (CNS) disorders .

- Agrochemicals : Chlorinated analogs like 4-Butoxy-3-chloro-5-methoxybenzaldehyde are preferred for pesticidal activity due to enhanced electrophilicity .

生物活性

4-Isobutoxy-3-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Isobutoxy Group : Enhances lipophilicity and may influence biological interactions.

- Methoxy Group : Often associated with increased solubility and potential modulation of biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanisms may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory processes, potentially reducing inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anti-inflammatory Properties :

- Studies have shown that the compound can reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .

- Anticancer Activity :

- Antioxidant Effects :

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of related compounds, it was found that this compound significantly inhibited the production of pro-inflammatory cytokines in cultured macrophages. This suggests a promising avenue for developing anti-inflammatory agents based on this compound .

Case Study 2: Anticancer Potential

A recent study explored the cytotoxic effects of this compound on cholangiocarcinoma cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for inducing apoptosis . The mechanism was linked to the activation of caspases, indicating a pathway for therapeutic development.

Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-Isobutoxy-3-methoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde (isovanillin) with isobutyl bromide or tosylate. Key steps include:

- Protection of the hydroxyl group : Use a protecting agent like acetic anhydride to avoid side reactions during alkylation .

- Etherification : React the protected intermediate with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

- Deprotection : Hydrolyze the acetyl group under mild acidic conditions (e.g., dilute HCl).

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from DMF to acetone for faster kinetics).

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 270 nm. Compare retention times with a reference standard .

- NMR Spectroscopy : Key signals include a singlet for the aldehyde proton (δ 9.8–10.0 ppm), methoxy protons (δ 3.8–3.9 ppm), and isobutoxy protons (δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for OCH₂) .

- Mass Spectrometry : Expect a molecular ion peak at m/z 222 (C₁₂H₁₆O₃) with fragmentation patterns consistent with loss of isobutoxy (–C₄H₉O) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group. For short-term use (≤1 month), refrigeration at 4°C in a desiccator is acceptable. Avoid exposure to light or moisture, which can lead to degradation via aldol condensation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming substituent positions and bond angles. For example:

- Sample Preparation : Grow crystals via slow evaporation in ethanol/water (1:1 v/v).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply the SHELX suite for structure solution and refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) to ensure accuracy .

Example findings: The isobutoxy group adopts a gauche conformation, minimizing steric hindrance with the methoxy group .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with the B3LYP/6-311+G(d,p) basis set to model transition states.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using the CPCM solvation model .

Results show that the methoxy group ortho to the aldehyde decreases electrophilicity by resonance donation, requiring stronger nucleophiles (e.g., Grignard reagents) for efficient addition .

Q. How do structural modifications (e.g., varying alkoxy chain length) affect biological activity in related benzaldehyde derivatives?

Methodological Answer:

- SAR Studies : Synthesize analogs with ethoxy, propoxy, and hexyloxy groups.

- Bioassay Testing : Evaluate antimicrobial activity via MIC assays against E. coli and S. aureus.

- Data Analysis : Correlate chain length with logP values (lipophilicity) and activity.

Findings: Longer chains (e.g., hexyloxy) enhance membrane penetration but reduce solubility, creating a parabolic activity trend .

Data Contradiction and Resolution

Q. Conflicting reports exist on the compound’s solubility in aqueous ethanol. How can researchers address this?

Methodological Answer:

- Controlled Experiments : Prepare saturated solutions in ethanol/water mixtures (0–100% ethanol) at 25°C.

- Quantification : Measure solubility via gravimetric analysis or UV-Vis spectroscopy.

- Statistical Validation : Use ANOVA to compare results across replicates.

Example resolution: Discrepancies arise from impurities in commercial ethanol; redistilled ethanol yields consistent solubility (8.45 mg/mL in 70% ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。